6-(2,4-Difluorophenoxy)hexane-1-thiol
Description
6-(2,4-Difluorophenoxy)hexane-1-thiol is a thiol-functionalized compound characterized by a hexane backbone with a 2,4-difluorophenoxy group at the sixth carbon and a terminal thiol (-SH) group. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-16/h5-6,9,16H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUHFMCFQYDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4- vs. 2,6-Difluorophenoxy Derivatives
A key structural analog is 6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1), which differs only in the fluorine substitution pattern on the phenoxy ring (2,6- vs. 2,4-difluoro). This positional isomerism influences steric and electronic properties:
- Steric Effects : The 2,6-isomer may exhibit greater steric hindrance around the oxygen atom, affecting reactivity in coupling reactions or surface binding .
| Compound | CAS Number | Fluorine Positions | Key Properties/Applications |
|---|---|---|---|
| 6-(2,4-Difluorophenoxy)hexane-1-thiol | 1515568-77-0 | 2,4 | Discontinued; SAMs potential |
| 6-(2,6-Difluorophenoxy)hexane-1-thiol | 885949-95-1 | 2,6 | Sterically hindered; limited data |
Thiolated Azobenzene Derivatives
Compounds like (E)-6-(4-(phenyldiazenyl)phenoxy)hexane-1-thiol (HS-C6AZO) and its chlorinated analog (E)-6-(4-((4-chlorophenyl)diazenyl)phenoxy)hexane-1-thiol (HS-C6AZO-Cl) share the hexane-thiol backbone but feature photochromic azo groups. These differences highlight:
- Functional Group Impact: The azo group enables light-responsive behavior, making HS-C6AZO derivatives suitable for optoelectronic applications. In contrast, the difluorophenoxy group in 6-(2,4-difluorophenoxy)hexane-1-thiol lacks this photosensitivity but may offer superior thermal or chemical stability .
- Surface Interactions: Both compounds form self-assembled monolayers (SAMs) on gold due to the thiol group, but the difluorophenoxy moiety may alter dipole interactions or packing density compared to bulkier azo substituents .
Pharmaceutical Analogs with Difluorophenoxy Groups
- Bioactivity: The 2,4-difluorophenoxy group is often employed to enhance metabolic stability and binding affinity in drug candidates, as seen in kinase inhibitors targeting enzymatic active sites .
- Synthetic Flexibility: The thiol group in 6-(2,4-difluorophenoxy)hexane-1-thiol allows for conjugation reactions (e.g., gold surface binding), whereas pharmaceutical analogs prioritize heterocyclic coupling (e.g., Suzuki-Miyaura reactions in ) .
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